3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol is a novel compound that has garnered attention for its potential biological applications, particularly in the field of medicinal chemistry. This compound features a pyridazine core, which is known for its diverse pharmacological properties. The structure includes a propargyl alcohol moiety, suggesting possible reactivity and interactions relevant to drug design.
The compound has been synthesized and characterized in various studies focusing on pyridazine derivatives, which are often explored for their therapeutic potential, including anti-cancer and anti-inflammatory activities. Recent research has highlighted the synthesis of similar compounds as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, indicating a potential role in treating neurodegenerative diseases such as Alzheimer’s disease .
3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol can be classified under:
The synthesis of 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol typically involves several key steps:
The synthesis may require purification techniques such as recrystallization or chromatography to isolate the target compound effectively. Characterization is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity.
The molecular structure of 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol can be represented as follows:
This indicates the presence of:
Key data points include:
The compound can undergo various chemical reactions due to its functional groups:
Reactions are typically monitored using Thin Layer Chromatography (TLC), and products can be characterized via NMR and mass spectrometry.
The mechanism of action for 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol is likely related to its ability to interact with biological targets such as enzymes or receptors involved in neurological pathways.
Quantitative data from enzyme inhibition assays would provide insight into its potency and specificity against targeted enzymes.
Some physical properties include:
Key chemical properties include:
Relevant analyses might involve thermal stability tests and reactivity studies under different conditions.
The potential applications of 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol include:
Pyridazine (1,2-diazine) derivatives represent a privileged scaffold in medicinal chemistry due to their unique physicochemical properties and versatile bioactivity profiles. The pyridazine nucleus is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, conferring distinct electronic properties that influence molecular recognition and binding interactions. This heterocyclic system serves as a bioisostere for phenyl, pyridine, and pyrimidine rings while offering enhanced hydrogen-bonding capabilities and improved solubility profiles compared to all-carbon aromatic systems [5] [6]. The strategic placement of nitrogen atoms enables dipole-dipole interactions with biological targets, while the electron-deficient nature facilitates π-π stacking interactions with aromatic residues in binding pockets [6].
Table 1: Therapeutic Applications of Pyridazine Derivatives
Compound Class | Biological Target | Therapeutic Area | Key Structural Features |
---|---|---|---|
3-(Fluoro-imidazolyl)pyridazine | STING protein | Cancer immunotherapy | Fluoroimidazole-pyridazine hybrid |
Imidazo[1,2-b]pyridazine | CDK12/13 kinases | Triple-negative breast cancer | Covalent binding to Cys1039 |
2-Aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one | AChE & Aβ aggregation | Alzheimer's disease | Aminoalkyl chain + 2-hydroxyphenyl |
Stilbene-pyridazinone hybrids | Platelet aggregation | Cardiovascular disease | Stilbene linker + pyridazinone |
The broad therapeutic potential of pyridazine derivatives spans anticancer [2] [10], neuroprotective [6], antiplatelet [7], and immunomodulatory applications [2]. Recent studies highlight their significance in targeted cancer therapies, with imidazo[1,2-b]pyridazine derivatives demonstrating potent inhibition of CDK12/13 kinases (IC₅₀ = 9.22-15.5 nM) in triple-negative breast cancer models [10]. In neurodegenerative disease research, 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives exhibit balanced multifunctionality as acetylcholinesterase inhibitors and amyloid-beta aggregation inhibitors [6]. The structural adaptability of the pyridazine core allows for extensive derivatization at C3 and C6 positions, enabling precise optimization of pharmacodynamic and pharmacokinetic properties [5] [7].
The electronic distribution within pyridazine derivatives significantly influences their bioactivity. Quantum mechanical studies reveal that C3-substituted pyridazines exhibit enhanced electrophilic character at the position ortho to both nitrogen atoms, facilitating nucleophilic attack in covalent inhibitor design [10]. Molecular dynamics simulations of STING agonists demonstrate that the spatial orientation of 3-(fluoro-imidazolyl)pyridazine derivatives determines their binding mode to hSTING variants, with optimal dimensions enabling high-affinity interactions (EC₅₀ = 0.06 μM in human cells) [2]. The planar configuration of the pyridazine ring enables insertion into deep hydrophobic pockets, while substituents at C3 and C6 project into solvent-exposed regions or adjacent subpockets, as observed in CDK inhibitor complexes [8] [10].
Propargyl alcohol (prop-2-yn-1-ol) functional groups serve as versatile pharmacophores in medicinal chemistry due to their dual chemical reactivity and hydrogen-bonding capabilities. The terminal alkyne moiety offers potential for click chemistry modifications, while the hydroxyl group functions as a hydrogen bond donor/acceptor in target interactions [4] [7]. In the context of pyridazine hybrids, propargyl alcohol spacers bridge the heterocyclic core with additional pharmacophoric elements, creating extended conjugation systems that enhance target affinity [1] [3].
Table 2: Bioactive Compounds Featuring Propargyl Alcohol-Pyridazine Hybrids
Compound Name | Structure | Biological Activity | Key Interactions |
---|---|---|---|
3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol | 4-Methyl-6-phenylpyridazine + propargyl alcohol | Not fully characterized (research compound) | Predicted H-bonding via OH group |
3-[4-(6-Methylpyridazin-3-yl)phenyl]prop-2-yn-1-ol | Extended phenyl conjugation | Synthetic intermediate | Potential π-π stacking |
Stilbene-pyridazinone hybrids | Propargyl-linked stilbene-pyridazinone | Platelet aggregation inhibition (94-100%) | Enhanced hydrophobic interactions |
The propargyl alcohol moiety significantly influences molecular conformation through intramolecular hydrogen bonding. Density functional theory (DFT) calculations demonstrate that the hydroxyl group forms stabilizing interactions with adjacent heteroatoms, constraining molecular flexibility and preorganizing the compound for target binding [6] [7]. In stilbene-pyridazinone hybrids, propargyl alcohol linkers enhance platelet aggregation inhibition (94.15% at 100 μM) compared to resveratrol, attributed to improved hydrophobic contact surfaces and additional hydrogen bonding with the P2Y12 receptor [7]. The terminal alkyne group also serves as a metabolic handle, with in silico studies predicting CYP-mediated oxidation to active aldehyde species that form Schiff bases with lysine residues in target proteins [4] [9].
The specific compound 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol (CID: 14922184; C₁₄H₁₂N₂O) represents a strategically designed molecular hybrid incorporating three pharmacologically significant elements: a 4-methyl-6-phenylpyridazine core, a propargyl alcohol spacer, and a terminal alkyne functionality [1] [3]. This structural configuration merges the electronic properties of a disubstituted pyridazine with the conformational constraints and hydrogen-bonding capabilities of a propargyl alcohol group. The 4-methyl group enhances lipophilicity (predicted logP = 2.92) and serves as a metabolic blocking moiety, while the 6-phenyl substituent enables π-stacking interactions with hydrophobic protein pockets [1] [9].
The molecular architecture positions the propargyl alcohol as a semi-rigid spacer that projects the hydroxyl group away from the pyridazine plane, creating an optimal geometry for simultaneous target engagement. Computational modeling suggests this compound may adopt a binding pose where the pyridazine nitrogen (N2) coordinates with polar residues, the phenyl ring engages in hydrophobic stacking, and the propargyl alcohol hydroxyl forms hydrogen bonds with catalytic residues [5] [6]. This configuration mirrors bioactive conformations observed in STING agonists (where similar pyridazines bind to dimer interfaces) and CDK inhibitors (where propargyl groups access hydrophobic subpockets) [2] [10].
The synthetic versatility of this compound provides significant research value. The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for generating triazole-linked conjugates, while the hydroxyl group permits esterification or etherification to create prodrug derivatives [5]. These structural features position 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol as a promising scaffold for developing multifunctional agents targeting complex disease pathways, particularly in oncology and neurodegenerative disorders where pyridazine derivatives have demonstrated compelling biological activities [6] [10].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: